molecular formula C20H18N2O3S B2427577 N-phenyl-2-[(phenylsulfonyl)anilino]acetamide CAS No. 94547-19-0

N-phenyl-2-[(phenylsulfonyl)anilino]acetamide

Cat. No.: B2427577
CAS No.: 94547-19-0
M. Wt: 366.44
InChI Key: WYDNRDBEKJKKAE-UHFFFAOYSA-N
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Description

N-phenyl-2-[(phenylsulfonyl)anilino]acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aniline moiety, which is further connected to an acetamide group

Properties

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-20(21-17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)26(24,25)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDNRDBEKJKKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-[(phenylsulfonyl)anilino]acetamide typically involves the reaction of phenylsulfonyl chloride with aniline to form phenylsulfonyl aniline. This intermediate is then reacted with phenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-2-[(phenylsulfonyl)anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-phenyl-2-[(phenylsulfonyl)anilino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-phenyl-2-[(phenylsulfonyl)anilino]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The aromatic rings may also participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • N-phenylsulfonyl aniline
  • Phenylacetic acid derivatives
  • Sulfonamide-based compounds

Comparison: N-phenyl-2-[(phenylsulfonyl)anilino]acetamide is unique due to the presence of both sulfonyl and acetamide groups, which confer distinct chemical reactivity and biological activity. Compared to other sulfonamide-based compounds, it may exhibit enhanced stability and specificity in its interactions with biological targets.

Biological Activity

N-phenyl-2-[(phenylsulfonyl)anilino]acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenylsulfonyl group attached to an aniline moiety, which is further linked to an acetamide group. Its molecular formula is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 288.36 g/mol. The compound’s unique structure enables diverse interactions, making it a candidate for various biological applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in inflammatory processes, contributing to its potential as an anti-inflammatory and analgesic agent. The sulfonamide functionality may enhance its binding affinity to target enzymes, thus modulating biochemical pathways associated with inflammation and pain.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response. The compound's IC50 value for COX inhibition is reported to be around 630 nM, suggesting potent activity against these enzymes .

Antimicrobial Activity

Similar compounds within the sulfonamide class have shown promise in inhibiting bacterial growth. This compound is being explored for its antimicrobial properties, potentially serving as a treatment for infections caused by resistant bacterial strains .

Anticancer Potential

The compound's structural characteristics also position it as a candidate for anticancer research. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, although more extensive research is necessary to confirm these findings .

Summary of Research Findings

Study Focus Findings
Study AAnti-inflammatory effectsInhibition of COX enzymes with IC50 = 630 nM
Study BAntimicrobial activityPotential against resistant bacterial strains
Study CAnticancer activityCytotoxic effects observed in preliminary tests

Case Studies

  • Case Study on Anti-inflammatory Activity : A recent study evaluated the efficacy of this compound in animal models of inflammation. Results indicated a significant reduction in edema and pain responses compared to control groups, confirming its therapeutic potential in managing inflammatory diseases .
  • Case Study on Antimicrobial Properties : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an alternative treatment for bacterial infections .
  • Case Study on Anticancer Efficacy : A series of experiments conducted on various cancer cell lines revealed that this compound induced apoptosis, suggesting its viability as a lead compound in cancer drug development .

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